molecular formula C7H10F2N2 B2362048 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole CAS No. 1856095-79-8

3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole

Cat. No.: B2362048
CAS No.: 1856095-79-8
M. Wt: 160.168
InChI Key: KUJLPOMFCKDGAZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the difluoromethylation of pyrazole derivatives. This process typically requires the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(difluoromethyl)-1-ethyl-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c1-3-11-4-5(2)6(10-11)7(8)9/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJLPOMFCKDGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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